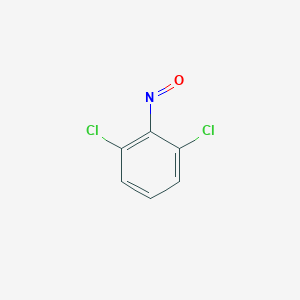

2,6-Dichloronitrosobenzene

概要

説明

3,5-ジヒドロキシベンズアルデヒドは、分子式がC7H6O3である有機化合物です。ベンザルデヒドの誘導体であり、ベンゼン環の3位と5位に2つのヒドロキシル基が存在することが特徴です。 この化合物は、白からクリーム色の結晶性固体であり、その芳香族特性で知られています .

2. 製法

合成経路と反応条件: 3,5-ジヒドロキシベンズアルデヒドは、さまざまな方法で合成できます。 一般的な方法の1つは、p-ヒドロキシフェニル酢酸のイソプロピルエーテルと3,5-ジヒドロキシベンズアルデヒドを縮合させる方法です . 別の方法には、室温でテトラヒドロフラン中、テトラヒドロホウ素ナトリウムとホウ酸トリメチルを使用する方法があります .

工業的製法: 3,5-ジヒドロキシベンズアルデヒドの工業的生産は、通常、制御された条件下で適切な前駆体の触媒酸化を行います。 工業的製法の詳細については、多くの場合、企業秘密ですが、一般的には収率と純度を最大化し、環境への影響を最小限に抑えることを目指しています .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .

化学反応の分析

反応の種類: 3,5-ジヒドロキシベンズアルデヒドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応により、アルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

主な生成物:

酸化: 3,5-ジヒドロキシ安息香酸。

還元: 3,5-ジヒドロキシベンジルアルコール。

4. 科学研究における用途

3,5-ジヒドロキシベンズアルデヒドは、科学研究で幅広い用途があります。

科学的研究の応用

3,5-Dihydroxybenzaldehyde has a wide range of applications in scientific research:

作用機序

3,5-ジヒドロキシベンズアルデヒドの作用機序は、その用途によって異なります。 抗真菌研究では、スーパーオキシドジスムターゼやグルタチオンレダクターゼなどの細胞の抗酸化成分を標的とし、レドックス恒常性を破壊し、真菌の増殖を阻害します . 医薬品化学では、活性医薬品成分の前駆体として作用し、さまざまな生物学的経路に影響を与えます .

類似化合物との比較

類似化合物:

3,4-ジヒドロキシベンズアルデヒド(プロトカテチュアルデヒド): 構造は類似していますが、ヒドロキシル基が3位と4位にあります.

2,4-ジヒドロキシベンズアルデヒド: ヒドロキシル基が2位と4位にあるもう1つの異性体.

ユニークさ: 3,5-ジヒドロキシベンズアルデヒドは、その特異的なヒドロキシル基の位置により、その反応性と起こすことができる反応の種類に影響を与えるため、ユニークです。 この位置により、特定の医薬品や複雑な有機分子の合成に特に有用になります .

特性

IUPAC Name |

1,3-dichloro-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYPOGVRNGUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333783 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-66-7 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?

A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?

A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].

Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?

A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。